N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide
Description
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methoxy group at position 7 and a carboxamide-linked ethyl-1,2,4-oxadiazole moiety bearing a 4-chlorophenyl group. Its structural complexity arises from the integration of heterocyclic systems (1,2,4-oxadiazole and benzofuran), which are known to influence pharmacological properties such as binding affinity, metabolic stability, and solubility. Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving its three-dimensional structure, including bond lengths, angles, and packing arrangements .
Properties
Molecular Formula |
C20H16ClN3O4 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O4/c1-26-15-4-2-3-13-11-16(27-18(13)15)20(25)22-10-9-17-23-19(24-28-17)12-5-7-14(21)8-6-12/h2-8,11H,9-10H2,1H3,(H,22,25) |
InChI Key |
JMZQYIFQXROGKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Final Coupling: The final step involves coupling the oxadiazole and benzofuran intermediates under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Materials Science: Its unique electronic properties can be harnessed in the development of new materials for electronic and photonic applications.
Mechanism of Action
The exact mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and benzofuran moieties could play a crucial role in binding to these targets, while the chlorophenyl group might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of this compound, comparisons are drawn with analogs sharing core heterocyclic frameworks but differing in substituents or linkage groups. Key parameters include molecular weight, solubility, binding affinity (where applicable), and electronic characteristics.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (µg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 413.84 | 3.2 | 12.5 (pH 7.4) | 1,2,4-oxadiazole, benzofuran, 4-ClPh |
| 7-Methoxy-1-benzofuran-2-carboxamide | 231.22 | 1.8 | 45.0 | Benzofuran, methoxy, carboxamide |
| N-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | 249.23 | 2.5 | 8.2 | 1,2,4-oxadiazole, 4-NO₂Ph |
| 5-(2-Benzofuranyl)-1,3,4-thiadiazole derivative | 297.31 | 2.9 | 5.7 | Benzofuran, thiadiazole |
Notes:
- The target compound’s higher molecular weight and LogP (3.2) reflect the addition of the 4-chlorophenyl-oxadiazole group, which enhances lipophilicity but reduces aqueous solubility compared to simpler benzofuran derivatives.
- Substitution of the oxadiazole’s 4-chlorophenyl group with a nitro group (as in the nitrophenyl analog) increases polarity but may compromise metabolic stability due to nitro group reduction .
Table 2: Electronic Properties Analyzed via Multiwfn
| Compound | Electrostatic Potential (ESP) Range (a.u.) | Average Electron Localization Function (ELF) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Target Compound | -0.25 to +0.30 | 0.72 | 4.1 |
| 7-Methoxy-benzofuran | -0.18 to +0.22 | 0.68 | 4.8 |
| 4-Nitrophenyl-oxadiazole | -0.30 to +0.35 | 0.65 | 3.6 |
Key Findings :
Pharmacological and Biochemical Insights
While specific bioactivity data for the target compound is beyond the scope of the provided evidence, structural analogs suggest trends:
- 1,2,4-Oxadiazole Derivatives: Known for kinase inhibition (e.g., PARP, EGFR) due to their ability to mimic peptide bonds. The 4-chlorophenyl group may enhance target selectivity by filling hydrophobic pockets .
- Benzofuran Carboxamides : Frequently associated with anti-inflammatory or antimicrobial activity. The methoxy group at position 7 likely reduces metabolic oxidation, improving plasma half-life .
Methodological Considerations
- Crystallography : SHELX programs are indispensable for resolving structural nuances, such as the dihedral angle between the benzofuran and oxadiazole planes, which affects molecular conformation .
- Wavefunction Analysis : Multiwfn’s topology analysis can quantify charge transfer interactions between the oxadiazole’s nitrogen atoms and adjacent aromatic systems, explaining differences in binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
